molecular formula C6H7ClN2O2 B1355346 3-Chloro-4,5-dimethoxypyridazine CAS No. 2096-22-2

3-Chloro-4,5-dimethoxypyridazine

Cat. No. B1355346
CAS RN: 2096-22-2
M. Wt: 174.58 g/mol
InChI Key: AYYFMEBRLAAWOB-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dimethoxypyridazine is a chemical compound with the molecular formula C6H7ClN2O2 . It is used for industrial and scientific research purposes .


Synthesis Analysis

The synthesis of 3-Chloro-4,5-dimethoxypyridazine has been studied in detail. For instance, the reaction of 3,4,5-trichloropyridazine with 1 equivalent amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines . Further methoxylation of these compounds was also investigated to prepare various substituted pyridazines .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4,5-dimethoxypyridazine consists of a pyridazine ring substituted with a chlorine atom and two methoxy groups . The molecular weight of this compound is 174.59 .


Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-4,5-dimethoxypyridazine have been explored. One study focused on the methoxylation of 3,4,5-trichloropyridazine, which resulted in the formation of three dichloromonomethoxypyridazines .


Physical And Chemical Properties Analysis

3-Chloro-4,5-dimethoxypyridazine is a solid at room temperature . It has a molecular weight of 174.59 . The compound is very soluble, with a solubility of 3.76 mg/ml .

Scientific Research Applications

1. Synthetic Pathways and Derivative Formation

  • The reaction of 3,6-dimethoxypyridazine with hydrazine was investigated to yield various pyridazinone derivatives, which are significant in synthetic chemistry (Coates & Mckillop, 1993).
  • Detailed methoxylation of trichloropyridazine resulted in compounds like 6-chloro-3,4-dimethoxypyridazine, highlighting the compound's role in complex molecular synthesis (Nagashima et al., 1987).

2. Potential in Cancer Research

  • Studies have shown the synthesis of 4-azido-3,6-dimethoxypyridazine derivatives, indicating potential applications in anti-cancer research (Itai & Kamiya, 1963).

3. Photochemical Reactivity

  • Research into the photochemical reactivity of pyridazine derivatives, such as 3-methylisoxazolo[4,5-d]pyridazine, under UV irradiation, shows its significance in photochemical studies (Camparini et al., 1985).

4. Enzyme Inhibition and Molecular Docking

  • Pyrazolylpyridazine amines, derivatives of pyridazine, have shown moderate in vitro yeast α-glucosidase inhibition, suggesting their potential use in enzyme inhibition studies (Chaudhry et al., 2017).

5. Corrosion Inhibition Studies

  • Certain 3-chloropyridazine derivatives, including variations of 3-chloro-4,5-dimethoxypyridazine, have been tested for their effectiveness in protecting mild steel surfaces, indicating their use in materials science and corrosion research (Olasunkanmi et al., 2018).

6. Antioxidant Activity and Spectroscopy

  • Studies involving chlorpromazine hydrochloride, a compound structurally related to pyridazine derivatives, highlight the potential of pyridazine-based compounds in antioxidant research (Nagaraja et al., 2014).

7. Quantum Chemical Calculations

  • Theoretical studies, including density functional theory calculations and Hirshfeld surface analysis, on triazole pyridazine derivatives offer insights into the quantum chemistry aspects of pyridazine compounds (Sallam et al., 2021).

Safety and Hazards

The safety data sheet for 3-Chloro-4,5-dimethoxypyridazine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3-chloro-4,5-dimethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-10-4-3-8-9-6(7)5(4)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYFMEBRLAAWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=NC(=C1OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548148
Record name 3-Chloro-4,5-dimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,5-dimethoxypyridazine

CAS RN

2096-22-2
Record name 3-Chloro-4,5-dimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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